molecular formula C7H14O2 B1430365 (1R)-1-(oxan-4-yl)ethan-1-ol CAS No. 1568198-40-2

(1R)-1-(oxan-4-yl)ethan-1-ol

Cat. No.: B1430365
CAS No.: 1568198-40-2
M. Wt: 130.18 g/mol
InChI Key: HNSFAXPMNOFMQI-ZCFIWIBFSA-N
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Description

(1R)-1-(oxan-4-yl)ethan-1-ol is a chiral alcohol compound with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-oxanone using chiral catalysts or reagents to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using metal catalysts such as palladium or rhodium.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(oxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxanone or 4-oxanal.

    Reduction: Formation of 1-(oxan-4-yl)ethane.

    Substitution: Formation of various substituted oxan-4-yl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (1R)-1-(oxan-4-yl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable for studying enzyme interactions and metabolic pathways.

Medicine

In the pharmaceutical industry, this compound can be used in the synthesis of drugs that require specific stereochemistry for efficacy. It may also serve as an intermediate in the production of active pharmaceutical ingredients.

Industry

In materials science, this compound can be used in the development of new materials with specific properties, such as polymers or resins with enhanced mechanical or thermal stability.

Mechanism of Action

The mechanism of action of (1R)-1-(oxan-4-yl)ethan-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the tetrahydropyran ring. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, affecting metabolic pathways or signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(oxan-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(oxan-4-yl)ethan-1-ol, with opposite stereochemistry.

    4-hydroxyoxane: A simpler analog with a hydroxyl group directly attached to the tetrahydropyran ring.

    1-(oxan-4-yl)ethanone: The corresponding ketone of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart different physical and chemical properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

(1R)-1-(oxan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSFAXPMNOFMQI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568198-40-2
Record name (1R)-1-(oxan-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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